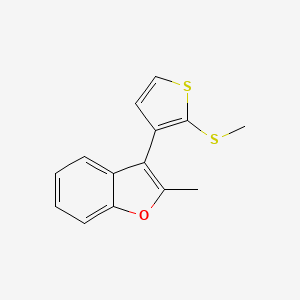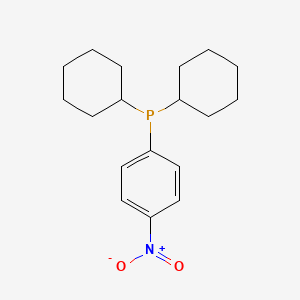
Phosphine, dicyclohexyl(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, dicyclohexyl(4-nitrophenyl)- is an organophosphorus compound with the molecular formula C18H26NO2P and a molecular weight of 319.3783 . This compound is characterized by the presence of a phosphine group bonded to two cyclohexyl groups and a 4-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, dicyclohexyl(4-nitrophenyl)- typically involves the reaction of halogenophosphines with organometallic reagents . One common method is the addition of P–H to unsaturated compounds, followed by the reduction of phosphine oxides and related compounds . The reaction conditions often include the use of boron-containing reducing agents, such as borane-dimethylsulfide complex, to achieve the desired product .
Industrial Production Methods
Industrial production of phosphine, dicyclohexyl(4-nitrophenyl)- may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, dicyclohexyl(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., borane-dimethylsulfide complex), and various organometallic reagents . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and other organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Phosphine, dicyclohexyl(4-nitrophenyl)- has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of phosphine, dicyclohexyl(4-nitrophenyl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in catalytic processes and facilitating chemical reactions. The pathways involved in its action include the formation of coordination complexes and the activation of substrates for further reactions .
Vergleich Mit ähnlichen Verbindungen
Phosphine, dicyclohexyl(4-nitrophenyl)- can be compared with other similar compounds, such as:
Dicyclohexyl(4-dimethylaminophenyl)phosphine: This compound has a similar structure but with a dimethylamino group instead of a nitro group.
Dicyclohexyl(4-methoxyphenyl)phosphine: This compound features a methoxy group in place of the nitro group.
The uniqueness of phosphine, dicyclohexyl(4-nitrophenyl)- lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
40438-56-0 |
|---|---|
Molekularformel |
C18H26NO2P |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
dicyclohexyl-(4-nitrophenyl)phosphane |
InChI |
InChI=1S/C18H26NO2P/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h11-14,16-17H,1-10H2 |
InChI-Schlüssel |
YHZDWCGOKROHDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)
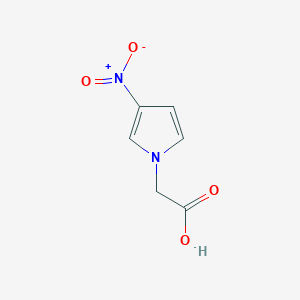

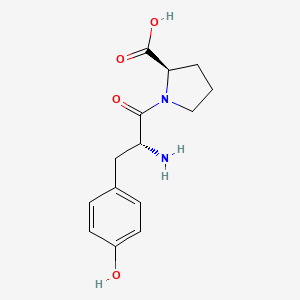
![2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane](/img/structure/B15210260.png)



![6,8-Methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B15210284.png)
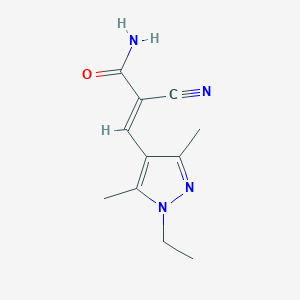
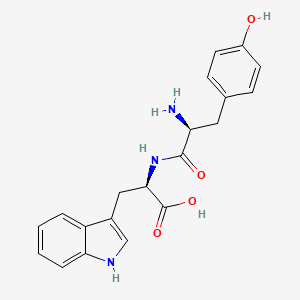
![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)

